molecular formula C10H12BNO2 B13930932 1-ethyl-1H-indol-5-ylboronic acid

1-ethyl-1H-indol-5-ylboronic acid

Cat. No.: B13930932
M. Wt: 189.02 g/mol
InChI Key: HWOYREMZHFBZKQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-5-ylboronic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound has the molecular formula C10H12BNO2 and a molecular weight of 189.02 g/mol .

Preparation Methods

The synthesis of 1-ethyl-1H-indol-5-ylboronic acid can be achieved through several methods. One common approach involves the borylation of indole derivatives. This can be done using transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction, where an indole derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst . Another method involves the direct borylation of indoles using boron reagents under specific conditions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error.

Chemical Reactions Analysis

1-Ethyl-1H-indol-5-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethyl-1H-indol-5-ylboronic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Indole derivatives, including this compound, are explored for their potential use in drug development.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-ethyl-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12BNO2

Molecular Weight

189.02 g/mol

IUPAC Name

(1-ethylindol-5-yl)boronic acid

InChI

InChI=1S/C10H12BNO2/c1-2-12-6-5-8-7-9(11(13)14)3-4-10(8)12/h3-7,13-14H,2H2,1H3

InChI Key

HWOYREMZHFBZKQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CC)(O)O

Origin of Product

United States

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